molecular formula C17H22N4O2 B5623609 2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol

2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol

Cat. No. B5623609
M. Wt: 314.4 g/mol
InChI Key: DZJKURSRJQHEQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including the use of precursor compounds and reactions such as etherification, hydrazonation, cyclization, and reduction to achieve the desired chemical structure. For instance, synthesis processes have been developed for creating complex molecules with piperazine, triazole, and phenol components, indicating the diverse synthetic strategies that can be employed for such compounds (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly analyzed using techniques like single-crystal X-ray diffraction, FT-IR, NMR, and ESI-MS/MS. These studies provide detailed information on the molecular conformation, bond lengths, bond angles, and overall molecular geometry, contributing to a comprehensive understanding of their structural characteristics (Mazur et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies have shown that these molecules can participate in various chemical reactions, including those involving their triazole, piperidine, and phenol groups. The presence of these functional groups can lead to interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions that affect their chemical behavior and reactivity (Shukla et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Polymorphism and isostructurality studies, for example, explore the different crystalline forms that a compound can adopt and how these forms impact its physical properties. Understanding these aspects is crucial for determining the compound's suitability for various applications (Mazur et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of these compounds in different environments and reactions. Studies on related compounds have investigated their fungicidal activity, highlighting how the specific arrangement of functional groups affects their biological activity and interaction with biological targets (Mao et al., 2013).

properties

IUPAC Name

[5-(2-hydroxyphenyl)-1-propyltriazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-10-21-16(13-8-4-5-9-14(13)22)15(18-19-21)17(23)20-11-6-3-7-12-20/h4-5,8-9,22H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJKURSRJQHEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=N1)C(=O)N2CCCCC2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Hydroxyphenyl)-1-propyltriazol-4-yl]-piperidin-1-ylmethanone

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